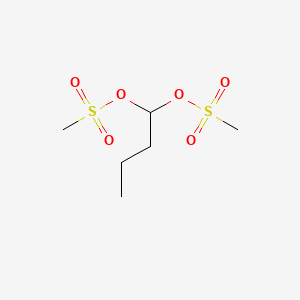
Butane-1,1-diyl dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Butane-1,1-diyl dimethanesulfonate, also known as busulfan, is a methanesulfonate ester derived from butane-1,4-diol. This compound is primarily recognized for its role as an alkylating agent in chemotherapy, particularly for the treatment of chronic myeloid leukemia. It has also been used as an insect sterilant .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Butane-1,1-diyl dimethanesulfonate primarily undergoes alkylation reactions. As an alkylating agent, it introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to avoid decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound are alkylated derivatives of the nucleophiles used.
科学的研究の応用
Butane-1,1-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various alkylated compounds.
Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.
Medicine: Utilized as a chemotherapeutic agent for the treatment of chronic myeloid leukemia and other cancers.
Industry: Applied as an insect sterilant to control pest populations.
作用機序
The mechanism of action of butane-1,1-diyl dimethanesulfonate involves the alkylation of DNA. Upon systemic absorption, the compound forms carbonium ions that alkylate DNA, leading to DNA breaks and inhibition of DNA replication and RNA transcription. This results in the disruption of cellular processes and ultimately cell death .
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used for the treatment of multiple myeloma.
Ifosfamide: A structural analog of cyclophosphamide with similar applications.
Uniqueness
Butane-1,1-diyl dimethanesulfonate is unique in its specific application for chronic myeloid leukemia and its dual role as an insect sterilant. Its ability to form carbonium ions and alkylate DNA distinguishes it from other alkylating agents .
生物活性
Butane-1,1-diyl dimethanesulfonate is a chemical compound that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a butane backbone with dimethanesulfonate groups. The presence of these sulfonate moieties enhances the compound's solubility in aqueous environments, which is crucial for its biological interactions.
Currently, specific information regarding the mechanism of action of this compound is limited. However, compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer properties. The sulfonate group is known to enhance reactivity and may play a role in the compound's interaction with biological targets.
In Vitro Studies
Research has indicated that compounds similar to this compound may exhibit various biological activities:
- Antimicrobial Activity : Some sulfonate derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain analogs have demonstrated inhibitory effects on tumor cell proliferation in vitro.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiviral Activity : A study evaluated dibenzylbutanediol lignans, which share structural similarities with this compound. These lignans exhibited weak activity against HIV and HSV-1 in human epithelial cells .
- Anti-inflammatory Effects : Other lignan derivatives were shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Potential antimicrobial and anticancer | Dimethanesulfonate enhances solubility |
| Dibenzylbutanediol lignans | Weak antiviral and anticancer | Structural diversity among lignans |
| Benzylamine | Antimicrobial | Simple amine structure without sulfonate group |
| Dimethylsulfamide | Antiviral | Lacks carbon chain complexity |
特性
CAS番号 |
81495-76-3 |
|---|---|
分子式 |
C6H14O6S2 |
分子量 |
246.3 g/mol |
IUPAC名 |
[(2R,3R)-3-methylsulfonyloxybutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChIキー |
WRAXODRAAIYKAW-PHDIDXHHSA-N |
SMILES |
CCCC(OS(=O)(=O)C)OS(=O)(=O)C |
異性体SMILES |
C[C@H]([C@@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
正規SMILES |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















